molecular formula C15H13N3O4 B2701133 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide CAS No. 955631-69-3

5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide

Cat. No. B2701133
CAS RN: 955631-69-3
M. Wt: 299.286
InChI Key: BCMYFHOEICYJFT-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide, also known as MLN8054, is a small molecule inhibitor that has been widely studied for its potential in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of new derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, highlighting the chemical innovation in creating compounds with possible therapeutic applications (Bektaş et al., 2007). Similarly, the work on the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives by Serebryannikova et al. (2019) demonstrates controlled isomerization processes to yield novel compounds (Serebryannikova et al., 2019).

Biological Activities

  • Antimicrobial and Antitumor Activities : The synthesis of benzoheterocyclic compounds and their evaluation as antimicrobial agents and 5-lipoxygenase inhibitors indicate the potential for developing new therapeutic agents from these chemical frameworks (Musser et al., 1987). Furthermore, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showing their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the relevance of these compounds in cancer research (Hassan et al., 2014).

Chemical Properties and Mechanisms

  • Mechanistic Insights and Chemical Transformations : Studies on the chemistry and mechanism of action of related compounds, such as the work by Karayel (2021) on benzimidazole derivatives as EGFR inhibitors, provide insights into the tautomeric properties, conformations, and the anti-cancer properties of these compounds through density functional theory and molecular docking studies (Karayel, 2021).

properties

IUPAC Name

5-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-7-13(18-22-9)17-14(19)15-16-8-12(21-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMYFHOEICYJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide

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